3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core with chloro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chlorobenzaldehyde with 3-chloro-5-(trifluoromethyl)pyridine in the presence of a base can lead to the formation of the desired pyrazolo[1,5-a]pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with specific enzymes in pests.
Material Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chloro substituents but lacks the pyrazolo[1,5-a]pyrimidine core.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another similar compound used in agrochemicals.
Uniqueness
3-Chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the pyrazolo[1,5-a]pyrimidine core. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C13H6Cl2F3N3 |
---|---|
Molecular Weight |
332.10 g/mol |
IUPAC Name |
3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H6Cl2F3N3/c14-8-3-1-7(2-4-8)10-5-11(13(16,17)18)21-12(20-10)9(15)6-19-21/h1-6H |
InChI Key |
WXCBTMIVULHJBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
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